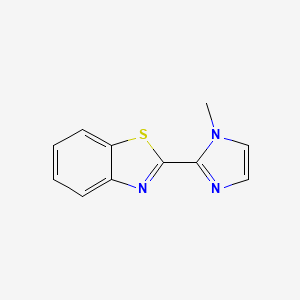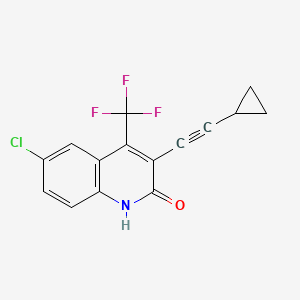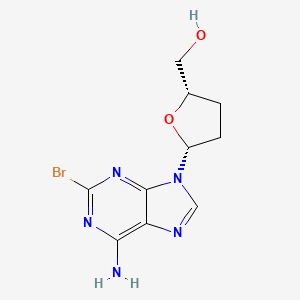
H-Tyr-Phe-Pheacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-Phe-Pheacetate is a synthetic peptide compound composed of three amino acids: tyrosine (Tyr), phenylalanine (Phe), and phenylalanine acetate (Pheacetate). This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Phe-Pheacetate typically involves solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, phenylalanine and phenylalanine acetate, are added sequentially through coupling reactions using reagents such as carbodiimides and activators like HBTU or HATU. The peptide chain is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-Phe-Pheacetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the peptide backbone or specific side chains using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane, mild conditions.
Reduction: Sodium borohydride, aqueous or alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents and catalysts.
Major Products Formed
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Functionalized peptide derivatives.
Applications De Recherche Scientifique
H-Tyr-Phe-Pheacetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of H-Tyr-Phe-Pheacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-Tic-Phe-OH: A related δ opioid agonist with similar receptor-bound conformations but different pharmacophores.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
Uniqueness
H-Tyr-Phe-Pheacetate is unique due to its specific amino acid sequence and the presence of the phenylalanine acetate residue. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H33N3O7 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H29N3O5.C2H4O2/c28-22(15-20-11-13-21(31)14-12-20)25(32)29-23(16-18-7-3-1-4-8-18)26(33)30-24(27(34)35)17-19-9-5-2-6-10-19;1-2(3)4/h1-14,22-24,31H,15-17,28H2,(H,29,32)(H,30,33)(H,34,35);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
Clé InChI |
YPACVIHAWSHGFC-NYTZCTPBSA-N |
SMILES isomérique |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


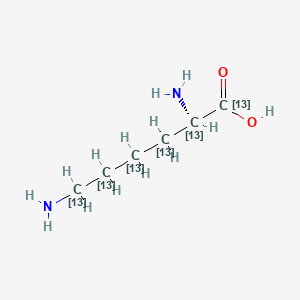
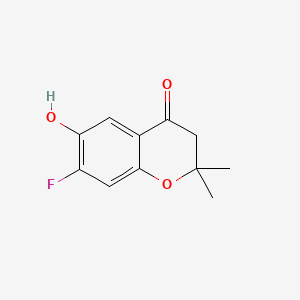
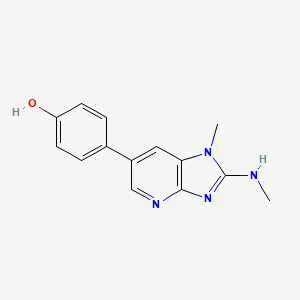
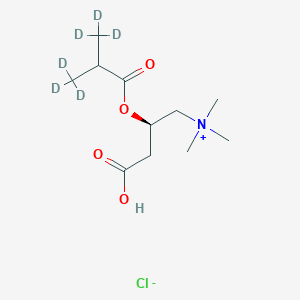
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
